molecular formula C20H21N5O2 B2597034 4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione CAS No. 878413-26-4

4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione

Cat. No. B2597034
CAS RN: 878413-26-4
M. Wt: 363.421
InChI Key: JWXROCAHAOTHRP-DHZHZOJOSA-N
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Description

4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione, commonly known as Temozolomide, is a chemotherapy drug used in the treatment of various types of brain tumors. It is a second-generation imidazotetrazine derivative and is a prodrug that undergoes spontaneous conversion to its active form, MTIC (methyltriazeno imidazole carboxamide), in the bloodstream. Temozolomide has shown promising results in the treatment of glioblastoma, an aggressive form of brain cancer that is difficult to treat.

Mechanism of Action

Temozolomide works by damaging the DNA of cancer cells, which inhibits their ability to divide and grow. The drug specifically targets rapidly dividing cells, which are characteristic of cancer cells. Temozolomide is a prodrug that undergoes spontaneous conversion to its active form, MTIC (methyltriazeno imidazole carboxamide), in the bloodstream. MTIC then reacts with DNA, leading to the formation of cross-links between strands of DNA, which ultimately leads to cell death.
Biochemical and Physiological Effects:
Temozolomide has been shown to have a number of biochemical and physiological effects. The drug has been shown to increase the production of reactive oxygen species (ROS) in cancer cells, which can lead to cell death. Temozolomide has also been shown to induce apoptosis, or programmed cell death, in cancer cells. In addition, the drug has been shown to inhibit the activity of a protein called O6-methylguanine-DNA methyltransferase (MGMT), which repairs DNA damage. Inhibition of MGMT increases the effectiveness of Temozolomide in killing cancer cells.

Advantages and Limitations for Lab Experiments

Temozolomide has a number of advantages and limitations for use in lab experiments. The drug is relatively easy to synthesize and is commercially available. Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors, and there is a large body of literature on the drug. However, Temozolomide has a number of limitations. The drug is highly cytotoxic and can be difficult to handle in the lab. In addition, Temozolomide has poor solubility in water, which can limit its use in certain experiments.

Future Directions

There are a number of future directions for research on Temozolomide. One area of research is the development of new formulations of the drug that improve its solubility in water. This would make the drug easier to handle in the lab and could expand its use in certain experiments. Another area of research is the development of new delivery methods for the drug. Currently, Temozolomide is administered orally, but new delivery methods, such as intravenous administration, could improve the drug's effectiveness in killing cancer cells. Finally, research is ongoing to identify new targets for Temozolomide, which could expand its use in the treatment of other types of cancer.

Synthesis Methods

Temozolomide is synthesized by reacting 3,4-dihydroxy-5-nitrobenzamide with methylamine, followed by reaction with triethylorthoformate and then with phosgene. The resulting product is then reacted with 3-methyl-4-oxo-2-pentenoic acid to form the final product, Temozolomide.

Scientific Research Applications

Temozolomide has been extensively studied for its efficacy in the treatment of brain tumors. It has been shown to be effective in the treatment of glioblastoma, an aggressive form of brain cancer that is difficult to treat. Temozolomide is also being studied for its potential use in the treatment of other types of cancer, such as melanoma and lymphoma.

properties

IUPAC Name

4,6,7,8-tetramethyl-2-[(E)-3-phenylprop-2-enyl]purino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21N5O2/c1-13-14(2)25-16-17(21-19(25)22(13)3)23(4)20(27)24(18(16)26)12-8-11-15-9-6-5-7-10-15/h5-11H,12H2,1-4H3/b11-8+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWXROCAHAOTHRP-DHZHZOJOSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)CC=CC4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(N2C3=C(N=C2N1C)N(C(=O)N(C3=O)C/C=C/C4=CC=CC=C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,6,7,8-tetramethyl-3-[(2E)-3-phenylprop-2-en-1-yl]-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

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